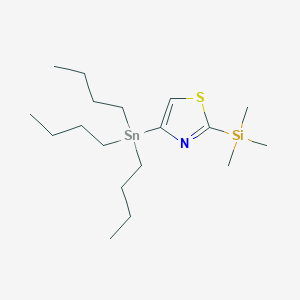
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole is an organometallic compound that features both tin and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole typically involves the reaction of a thiazole derivative with tributylstannyl and trimethylsilyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where a thiazole halide reacts with tributylstannane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions to achieve selective oxidation.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of phosphine ligands and bases like triethylamine or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazoles, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-(Tributylstannyl)-2-(trimethylsilyl)thiazole has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Catalysis: The compound’s unique structure makes it a valuable catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole exerts its effects involves the interaction of its tin and silicon atoms with other molecules. The tributylstannyl group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The trimethylsilyl group can stabilize reactive intermediates, enhancing the compound’s reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
4-(Tributylstannyl)thiazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-(Trimethylsilyl)thiazole: Lacks the tributylstannyl group, affecting its use in cross-coupling reactions.
4-(Tributylstannyl)-2-methylthiazole: Similar structure but with a methyl group instead of a trimethylsilyl group, leading to variations in reactivity and stability.
Uniqueness: 4-(Tributylstannyl)-2-(trimethylsilyl)thiazole is unique due to the presence of both tin and silicon atoms, which confer distinct reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and material science.
Propiedades
IUPAC Name |
trimethyl-(4-tributylstannyl-1,3-thiazol-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NSSi.3C4H9.Sn/c1-9(2,3)6-7-4-5-8-6;3*1-3-4-2;/h5H,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNGESKFUIMQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NSSiSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624678 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252562-80-4 |
Source


|
| Record name | 4-(Tributylstannyl)-2-(trimethylsilyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
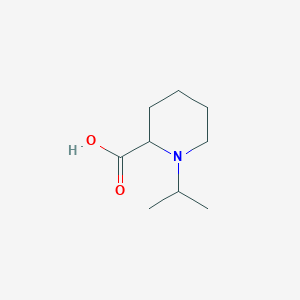


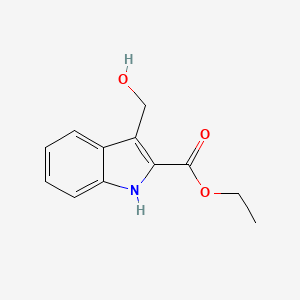

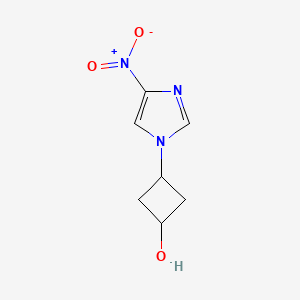
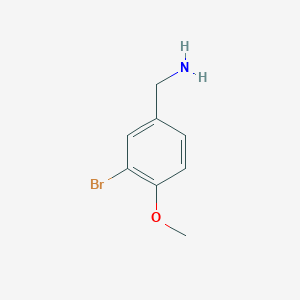


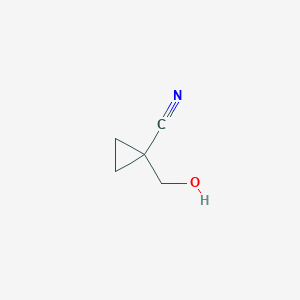

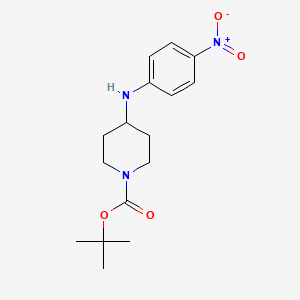
![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)
